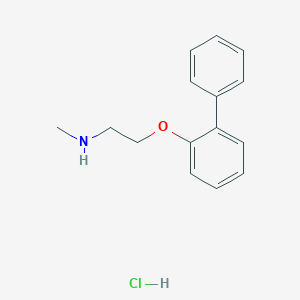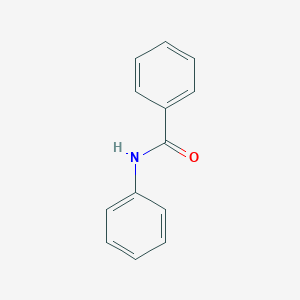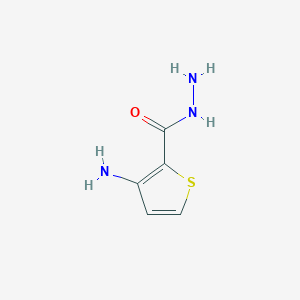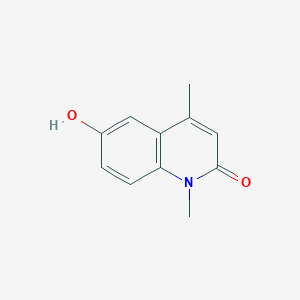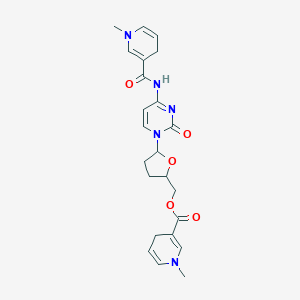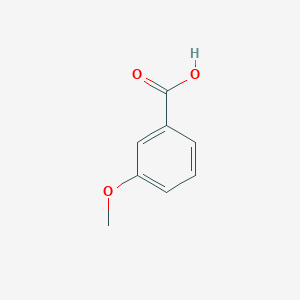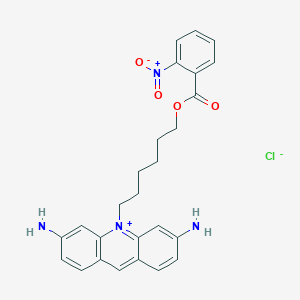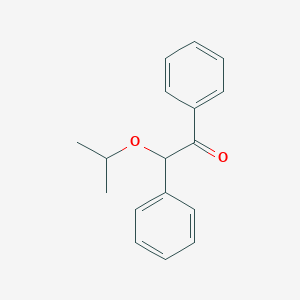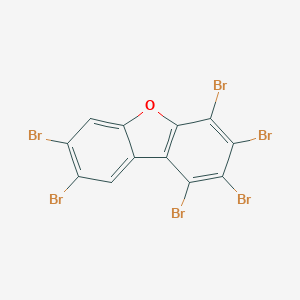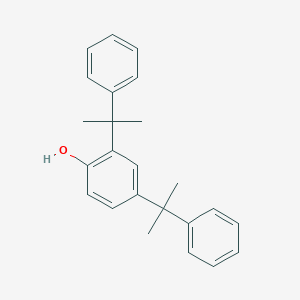
2,4-bis(2-phenylpropan-2-yl)phenol
Vue d'ensemble
Description
2,4-bis(2-phenylpropan-2-yl)phenol is an organic compound with the molecular formula C24H26O and a molecular weight of 330.4626 . It is also known by other names such as 2,4-Bis(dimethylbenzyl)phenol and this compound . This compound is characterized by its phenolic structure, which includes two 1-methyl-1-phenylethyl groups attached to the 2 and 4 positions of the phenol ring .
Méthodes De Préparation
The synthesis of 2,4-bis(2-phenylpropan-2-yl)phenol typically involves the alkylation of phenol with 1-methyl-1-phenylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. Industrial production methods may involve similar alkylation reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
Applications De Recherche Scientifique
2,4-bis(2-phenylpropan-2-yl)phenol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,4-bis(2-phenylpropan-2-yl)phenol primarily involves its antioxidant activity. The phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals, thereby preventing oxidative damage to cells and tissues . This compound may also interact with various molecular targets and pathways involved in oxidative stress and inflammation .
Comparaison Avec Des Composés Similaires
2,4-bis(2-phenylpropan-2-yl)phenol can be compared with other phenolic compounds such as:
2,6-Di-tert-butyl-4-methylphenol (BHT): Both compounds are antioxidants, but BHT is more commonly used in food preservation.
2,4-Di-tert-butylphenol: Similar in structure but with different alkyl groups, this compound also exhibits antioxidant properties.
4-(1-methyl-1-phenylethyl)phenol: A structurally related compound with one less 1-methyl-1-phenylethyl group, it shares similar chemical properties.
These comparisons highlight the unique structural features and applications of this compound.
Propriétés
IUPAC Name |
2,4-bis(2-phenylpropan-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O/c1-23(2,18-11-7-5-8-12-18)20-15-16-22(25)21(17-20)24(3,4)19-13-9-6-10-14-19/h5-17,25H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMUYQRFTLHAARI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC(=C(C=C2)O)C(C)(C)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7029241 | |
| Record name | 2,4-Bis(1-methyl-1-phenylethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7029241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Other Solid | |
| Record name | Phenol, 2,4-bis(1-methyl-1-phenylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
2772-45-4 | |
| Record name | 2,4-Dicumylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2772-45-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Bis(alpha,alpha-dimethylbenzyl)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002772454 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2,4-bis(1-methyl-1-phenylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4-Bis(1-methyl-1-phenylethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7029241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-bis(1-methyl-1-phenylethyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.606 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-BIS(.ALPHA.,.ALPHA.-DIMETHYLBENZYL)PHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9U10Z6U3JP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2,4-Bis(1-methyl-1-phenylethyl)phenol in mosquito oviposition behavior?
A: Research indicates that 2,4-Bis(1-methyl-1-phenylethyl)phenol acts as an interspecific chemical signal influencing the oviposition behavior of Anopheles gambiae mosquitoes. Its presence, often associated with Culex quinquefasciatus larvae and egg rafts, has been shown to deter An. gambiae from laying eggs in the same habitat. This suggests a potential role for this compound in developing alternative mosquito control strategies. []
Q2: How was 2,4-Bis(1-methyl-1-phenylethyl)phenol identified in the context of mosquito oviposition?
A: Scientists employed a combination of behavioral assays and sophisticated analytical techniques. Initially, they observed that An. gambiae mosquitoes avoided laying eggs in water containing C. quinquefasciatus larvae or egg rafts. Subsequently, they used dynamic and static trapping systems to collect volatiles emitted by these organisms. Gas chromatography-mass spectrometry (GC-MS) analysis of these volatiles led to the identification of 2,4-Bis(1-methyl-1-phenylethyl)phenol as a key component. []
Q3: Beyond mosquitoes, what other biological activities are associated with 2,4-Bis(1-methyl-1-phenylethyl)phenol?
A: 2,4-Bis(1-methyl-1-phenylethyl)phenol has demonstrated potential in plant disease control. Studies have shown that Aspergillus terreus ANU-301, a soil-borne fungus, produces this compound, which exhibits significant inhibitory activity against the plant pathogen Dickeya chrysanthemi (Dc). Application of 2,4-Bis(1-methyl-1-phenylethyl)phenol effectively protected potato tubers from soft rot disease caused by Dc. []
Q4: What is known about the structural characteristics of 2,4-Bis(1-methyl-1-phenylethyl)phenol?
A: 2,4-Bis(1-methyl-1-phenylethyl)phenol possesses a unique structure characterized by a central phenol ring substituted with two bulky 1-methyl-1-phenylethyl groups. X-ray crystallography studies reveal a specific torsion angle of approximately 129.95° for the C-C bond connecting the benzyl carbon to the phenol ring ortho to the hydroxyl group. This deviation from the expected value (~50°) suggests potential influence from intermolecular interactions such as O-H⋯O hydrogen bonding and edge-face π bonding. []
Q5: Are there any potential applications of 2,4-Bis(1-methyl-1-phenylethyl)phenol in drug discovery?
A: Research suggests that 2,4-Bis(1-methyl-1-phenylethyl)phenol exhibits antihistaminic activity exceeding that of the reference drug terfenadine. This finding, derived from a mathematical topology model predicting antihistaminic activity, highlights the potential of this compound as a candidate for developing new antihistamine drugs. []
Q6: Has 2,4-Bis(1-methyl-1-phenylethyl)phenol been found in natural sources?
A: Yes, 2,4-Bis(1-methyl-1-phenylethyl)phenol has been isolated from various natural sources. Notably, it was identified as a constituent of the chloroform-soluble extract of the soft coral Sarcophyton trocheliophorum. This finding underscores the chemical diversity of marine organisms and their potential as sources of novel bioactive compounds. []
Q7: What is the significance of 2,4-Bis(1-methyl-1-phenylethyl)phenol in Allomyrina dichotoma larvae?
A: Analysis of Allomyrina dichotoma larvae revealed 2,4-Bis(1-methyl-1-phenylethyl)phenol as a major component of their volatile oil profile, constituting approximately 5.47%. This finding contributes to our understanding of the chemical ecology of these insects and their potential role in ecosystems. []
Q8: Has 2,4-Bis(1-methyl-1-phenylethyl)phenol been investigated for potential diuretic and laxative properties?
A: Research on the bark extract of Avicennia officinalis L., traditionally used for its diuretic and laxative properties, led to the identification of 2,4-Bis(1-methyl-1-phenylethyl)phenol as a potential bioactive component. Molecular docking studies further revealed that 2,4-Bis(1-methyl-1-phenylethyl)phenol exhibits strong binding affinity to relevant receptors, supporting its potential as a drug candidate for hypertension, edema, and constipation. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

